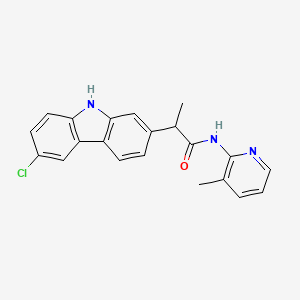

Carpro-AM1

Description

Properties

Molecular Formula |

C21H18ClN3O |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

2-(6-chloro-9H-carbazol-2-yl)-N-(3-methyl-2-pyridinyl)propanamide |

InChI |

InChI=1S/C21H18ClN3O/c1-12-4-3-9-23-20(12)25-21(26)13(2)14-5-7-16-17-11-15(22)6-8-18(17)24-19(16)10-14/h3-11,13,24H,1-2H3,(H,23,25,26) |

InChI Key |

MPEOMWUCLSYMAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Efficacy of Compound X: A Technical Guide

This document outlines the preliminary in vitro and in vivo efficacy of Compound X, a novel therapeutic agent. It provides a comprehensive summary of key experimental findings, detailed methodologies, and a visual representation of its proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of Compound X.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies designed to evaluate the efficacy of Compound X.

Table 1: In Vitro Cytotoxicity of Compound X in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h |

| Cell Line A | Non-Small Cell Lung Cancer | 15.8 |

| Cell Line B | Breast Cancer | 89.3 |

| Cell Line C | Colorectal Cancer | 250.1 |

| Normal Fibroblasts | Non-Cancerous Control | > 10,000 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of Compound X in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |

| Model A (Cell Line A) | Vehicle Control | 0% | - |

| Model A (Cell Line A) | Compound X (10 mg/kg) | 68% | < 0.01 |

| Model B (Cell Line C) | Vehicle Control | 0% | - |

| Model B (Cell Line C) | Compound X (10 mg/kg) | 25% | > 0.05 |

Tumor Growth Inhibition (TGI) is calculated at the end of the study period relative to the vehicle control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Cell Viability Assay

This protocol was used to determine the IC50 values of Compound X across various cell lines.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: A 10-point serial dilution of Compound X (ranging from 1 nM to 100 µM) was prepared in culture medium. The medium from the cell plates was aspirated, and 100 µL of the compound-containing medium was added to each well.

-

Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: After incubation, 10 µL of a resazurin-based reagent was added to each well. The plates were incubated for another 4 hours.

-

Data Acquisition: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence readings were normalized to the vehicle control (0.1% DMSO) and plotted against the logarithm of the compound concentration. A four-parameter logistic regression model was used to calculate the IC50 values.

2.2. Western Blot for Target Engagement

This protocol was used to assess the effect of Compound X on the phosphorylation status of its downstream target, Protein Y.

-

Cell Lysis: Cells were treated with various concentrations of Compound X for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20 µg) from each sample were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat milk in TBST. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-Protein Y and total Protein Y.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities were quantified using image analysis software. The ratio of phospho-Protein Y to total Protein Y was calculated and normalized to the vehicle control.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway, the experimental workflow, and the logical relationship of Compound X's mechanism of action.

Caption: Proposed signaling pathway targeted by Compound X.

Caption: Standard experimental workflow for preclinical evaluation.

Caption: Logical flow of Compound X's mechanism of action.

Technical Guide: Structural Analysis and Chemical Properties of Osimertinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osimertinib, marketed under the trade name Tagrisso®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R mutations) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, Osimertinib shows significantly less activity against wild-type EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation TKIs.[1][3][5] This document provides a comprehensive overview of the structural analysis, chemical properties, and mechanism of action of Osimertinib, along with detailed experimental protocols relevant to its study.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule's structure is key to its mechanism of action, featuring a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR.

The crystal structure of Osimertinib mesylate (Form B) has been determined, crystallizing in the P-1 space group.[7] This structural information is critical for understanding its interaction with the EGFR kinase domain and for the rational design of next-generation inhibitors.

Chemical Structure

-

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

-

Chemical Formula (Free Base): C₂₈H₃₃N₇O₂[6]

-

Molecular Weight (Free Base): 499.61 g/mol [8]

-

Chemical Formula (Mesylate Salt): C₂₈H₃₃N₇O₂·CH₄O₃S[6]

-

Molecular Weight (Mesylate Salt): 595.71 g/mol [6]

-

CAS Number: 1421373-65-0 (Osimertinib), 1421373-66-1 (Osimertinib mesylate)

Chemical and Physical Properties

The physicochemical properties of Osimertinib influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is administered as a mesylate salt to improve its solubility and bioavailability.

| Property | Value | Reference |

| Physical State | Crystalline solid | |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | |

| Melting Point | Not specified in the provided results | |

| LogP | Not specified in the provided results | |

| Plasma Protein Binding | ~95% | [1] |

| Volume of Distribution (Vd) | 918 L | [1] |

| Half-life | Approximately 48 hours | [1] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [1][6] |

| Elimination | Primarily through feces (68%) and to a lesser extent in urine (14%) | [1] |

Mechanism of Action and Signaling Pathways

Osimertinib is a tyrosine kinase inhibitor that selectively and irreversibly binds to mutant forms of EGFR.[1][9] The key to its irreversible inhibition is the covalent bond it forms with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This action blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

A significant advantage of Osimertinib is its high potency against EGFR harboring the T790M "gatekeeper" mutation, which confers resistance to earlier EGFR inhibitors, while having a much lower affinity for wild-type EGFR.[1][3][5] This selectivity minimizes off-target effects and associated toxicities.

Visualizing the Osimertinib Signaling Pathway

The following diagram illustrates the mechanism of action of Osimertinib in inhibiting EGFR signaling.

Caption: Osimertinib covalently binds to mutant EGFR, blocking downstream signaling pathways.

Experimental Protocols

This section details common methodologies used in the preclinical evaluation of Osimertinib.

Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. While several routes have been described, a common approach involves the coupling of key intermediates.[10][11]

Objective: To synthesize Osimertinib.

Materials:

-

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

-

Acryloyl chloride

-

Appropriate solvents (e.g., dichloromethane)

-

Base (e.g., triethylamine)

Procedure:

-

Reduction of the Nitro Group: The nitro-substituted intermediate is reduced to the corresponding aniline. This is a critical step to introduce the amine that will be acylated.

-

Acylation: The resulting aniline is reacted with acryloyl chloride in the presence of a base. This step introduces the reactive acrylamide "warhead" that is essential for the covalent binding to EGFR.

-

Purification: The final product, Osimertinib, is purified using techniques such as column chromatography or recrystallization to achieve high purity.[10]

Note: The synthesis involves hazardous materials and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of Osimertinib against various forms of EGFR.

Objective: To measure the IC₅₀ of Osimertinib against wild-type and mutant EGFR.

Materials:

-

Recombinant human EGFR (wild-type, L858R/T790M, etc.)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Osimertinib (serially diluted)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Preparation: Prepare serial dilutions of Osimertinib in DMSO.

-

Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate, and the serially diluted Osimertinib.[8]

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Data Analysis: Plot the kinase activity against the logarithm of the Osimertinib concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Expected Results: Osimertinib is expected to show potent inhibition of mutant EGFR (e.g., L858R/T790M) with IC₅₀ values in the low nanomolar range, while being significantly less potent against wild-type EGFR.[8]

Cell Proliferation Assay

This assay assesses the effect of Osimertinib on the growth of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Osimertinib in EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975 for L858R/T790M mutation, PC9 for exon 19 deletion)[12][13]

-

Cell culture medium and supplements

-

Osimertinib

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with a range of concentrations of Osimertinib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 hours.

-

Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the Osimertinib concentration. Calculate the GI₅₀ value.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like Osimertinib.

Caption: A typical preclinical evaluation workflow for a targeted cancer therapy.

Conclusion

Osimertinib represents a significant advancement in the targeted treatment of EGFR-mutated non-small cell lung cancer. Its unique structural features enable potent and selective inhibition of the key driver mutations, including the T790M resistance mutation, leading to improved clinical outcomes. The detailed understanding of its chemical properties, mechanism of action, and the application of robust experimental protocols are fundamental to its successful development and ongoing research into overcoming subsequent resistance mechanisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Observational, Real World Study of Osimertinib for Patients with Locally advanced/Metastatic T790M Mutation... [protocols.io]

- 5. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Comparative Pharmacology and Cellular Mechanisms of Paclitaxel: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-cancer agent Paclitaxel, focusing on its mechanism of action, biosynthetic origins, and the significant variations in its pharmacological effects across different species. We delve into the critical signaling pathways modulated by Paclitaxel and present detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to Paclitaxel and its Analogs

Paclitaxel, commercially known as Taxol, is a potent chemotherapeutic agent belonging to the taxane family of drugs.[1][2] It is a complex diterpenoid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[3] Due to its significant anti-tumor activity, Paclitaxel is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer.[1][4]

The primary mechanism of action for Paclitaxel involves its interaction with microtubules, which are essential components of the cytoskeleton.[1] Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[4][5] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[4][6]

Docetaxel is another clinically important taxane and a close structural analog of Paclitaxel. While they share a common mechanism of action, there are differences in their in vitro potency and clinical toxicity profiles.[7]

Biosynthesis of Paclitaxel

The biosynthesis of Paclitaxel in yew trees is a complex process involving approximately 20 enzymatic steps.[3] The pathway begins with geranylgeranyl diphosphate and proceeds through a series of intermediates to form the tetracyclic core of the molecule, baccatin III.[3] The final steps involve the addition of an amide tail, which is crucial for its anti-tumor activity.[3] The complete elucidation of this pathway has been a significant area of research, with recent breakthroughs identifying the remaining key enzymes.[8] This knowledge opens the door for heterologous production of Paclitaxel in other organisms, such as Nicotiana benthamiana and bacteria, which could provide a more sustainable and scalable source of the drug.[8][9]

Comparative Pharmacology of Paclitaxel: Mouse vs. Human

Preclinical studies in animal models are a cornerstone of drug development. However, significant species-dependent differences in the pharmacokinetics (PK) and pharmacodynamics (PD) of Paclitaxel have been observed, particularly between mice and humans. These differences can lead to poor translation of efficacy from animal models to clinical trials.[10][11]

A key observation is the rapid elimination of Paclitaxel in mice compared to humans.[10][11] This rapid clearance in mice limits the drug's accumulation in tissues. In contrast, in humans, the distribution of Paclitaxel into peripheral tissues is a more dominant process than its elimination.[11] This discrepancy in drug disposition is a critical consideration when extrapolating preclinical efficacy data to predict clinical outcomes.[10][11]

The table below summarizes key pharmacokinetic parameters of Paclitaxel in mice and humans.

| Parameter | Mouse | Human | Reference |

| Primary Disposition Driver | Elimination | Distribution | [11] |

| Formulation Effect on Tissue Distribution | Minimal | Significant | [11] |

Signaling Pathways Modulated by Paclitaxel

Paclitaxel's cytotoxic effects are not solely due to mitotic arrest. It also modulates several key signaling pathways that regulate cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for identifying potential mechanisms of drug resistance and for developing combination therapies.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer cells. Paclitaxel has been shown to inhibit this pathway, which enhances its pro-apoptotic effects.[4][12] Inhibition of AKT signaling can increase the sensitivity of tumor cells to Paclitaxel-induced cell death.[12] In some cancers, Paclitaxel has been shown to effectively suppress the EGFR/PI3K/AKT/mTOR signaling cascade.[13]

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of paclitaxel unravelled [mpg.de]

- 10. dovepress.com [dovepress.com]

- 11. Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

An In-depth Technical Guide on the Interaction of Imatinib with the Bcr-Abl Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interaction between Imatinib (formerly known as STI571, marketed as Gleevec) and the Bcr-Abl protein, a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).

Executive Summary

Imatinib is a cornerstone of targeted cancer therapy, functioning as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1] The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL1 fusion gene.[2] This gene produces a fusion protein with constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis, which are the hallmarks of CML.[3] Imatinib binds to the ATP-binding pocket of the Abl kinase domain, stabilizing the enzyme in its inactive conformation.[4] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways responsible for leukemogenesis.[5] This document outlines the quantitative metrics of this interaction, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data: Imatinib-Bcr-Abl Interaction

The efficacy of Imatinib's interaction with the Bcr-Abl kinase has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data, including IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and Kₔ (dissociation constant) values, providing a comparative overview of its potency.

Table 1: In Vitro Enzymatic Assay Data

| Assay Type | Target | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|

| Kinase Autophosphorylation | Bcr-Abl | IC₅₀ | 25 | [6] |

| Kinase Assay | c-Abl | IC₅₀ | 400 | [1] |

| Kinase Assay | PDGFR | IC₅₀ | ~25 | [6] |

| Kinase Assay | c-Kit | IC₅₀ | ~25 | [6] |

| Binding Assay | Abl Kinase Domain | Kₔ | ~10 |[7] |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|

| K562 | Bcr-Abl Kinase Activity | IC₅₀ | 150 | [8] |

| K562 | Cell Proliferation (MTT) | IC₅₀ | 267 | [4] |

| Ba/F3 | Cell Proliferation | IC₅₀ | 680 | [9] |

| Ba/F3 | Bcr-Abl Phosphorylation | IC₅₀ | 290 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the Imatinib-Bcr-Abl interaction. Below are protocols for key experiments cited in the literature.

In Vitro Bcr-Abl Kinase Inhibition Assay (Solid-Phase)

This assay measures the direct inhibitory effect of Imatinib on the kinase activity of Bcr-Abl using an immobilized substrate.

Materials:

-

K562 cell lysate (as a source of Bcr-Abl)

-

GST-CrkL fusion protein (substrate)

-

Glutathione-agarose beads

-

Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (10 µM)

-

Imatinib solutions (various concentrations)

-

Wash Buffer (ice-cold 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

SDS-PAGE reagents and equipment

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Western blotting equipment

Procedure:

-

Substrate Immobilization: Incubate 1 nmol of GST-CrkL with a suspension of glutathione-agarose beads for 1 hour at 4°C with mixing to allow the fusion protein to bind to the beads.[5]

-

Washing: Wash the protein-bound beads twice with ice-cold Wash Buffer to remove any unbound protein.[5]

-

Kinase Reaction Setup: Prepare reaction mixtures in an 80 µL final volume containing:

-

Substrate-bound beads

-

50 µg K562 cell extract

-

Kinase Buffer

-

Varying concentrations of Imatinib (or DMSO as a vehicle control)

-

-

Initiation of Reaction: Add 10 µM ATP to each reaction mixture.

-

Incubation: Incubate the reactions for 1 hour at 37°C.[5]

-

Termination and Elution: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Centrifuge to pellet the beads and collect the supernatant.

-

Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-phosphotyrosine antibody to detect the phosphorylation of GST-CrkL.

-

Data Quantification: Quantify the band intensities to determine the extent of inhibition at each Imatinib concentration and calculate the IC₅₀ value.

Cell-Based Bcr-Abl Inhibition Assay (MTT Proliferation Assay)

This assay determines the effect of Imatinib on the viability and proliferation of Bcr-Abl-positive cells.

Materials:

-

K562 cells (human CML cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Imatinib stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted Imatinib solutions to the appropriate wells. Include wells with untreated cells and vehicle (DMSO) controls.[4]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[4][10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Carefully remove the culture medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Mix gently on a shaker for 10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each Imatinib concentration relative to the untreated control. Plot the viability against the log of Imatinib concentration and use non-linear regression to determine the IC₅₀ value.

Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to confirm the inhibition of Bcr-Abl kinase activity within cells by observing the phosphorylation status of a known downstream substrate, such as CrkL.

Materials:

-

K562 cells

-

Imatinib

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-CrkL (p-CrkL), anti-CrkL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Culture K562 cells and treat them with increasing concentrations of Imatinib for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p-CrkL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent.[12]

-

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total CrkL and a loading control like β-actin.[13]

-

Analysis: Observe the dose-dependent decrease in the p-CrkL signal with increasing Imatinib concentration, confirming the inhibition of Bcr-Abl kinase activity in the cells.[12]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the Imatinib-Bcr-Abl interaction.

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Workflow for an in vitro Bcr-Abl kinase inhibition assay.

Caption: Workflow for a cell-based proliferation (MTT) assay.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Early BCR-ABL1 decline in imatinib-treated patients with chronic myeloid leukemia: results from a multicenter study of the Chinese CML alliance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 7. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Adaptive phenotypic modulations lead to therapy resistance in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Compound X Binding Affinity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core in silico methodologies used to predict and analyze the binding affinity of a compound, referred to herein as [Compound X], to its target protein. It covers theoretical underpinnings, detailed experimental protocols, and data presentation standards.

Introduction to Binding Affinity Modeling

The binding affinity between a small molecule (ligand) and its protein target is a critical determinant of its therapeutic efficacy.[1][2] Predicting this interaction computationally accelerates the drug discovery process by enabling the rapid screening of vast chemical libraries and prioritizing candidates for synthesis and experimental testing. In silico methods range from rapid, qualitative approaches like molecular docking to more rigorous, computationally intensive techniques such as molecular dynamics (MD) simulations and free energy calculations.[3][4]

Key Quantitative Metrics:

-

Dissociation Constant (Kd): A measure of the equilibrium between the ligand-protein complex and its dissociated components. Lower Kd values indicate stronger binding.[5]

-

Inhibition Constant (Ki): A specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme.[5]

-

IC50: The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is an operational measure of a compound's potency under specific experimental conditions.[6]

The ultimate goal of in silico modeling is to accurately predict these values or the change in Gibbs free energy of binding (ΔG), which is directly related to the binding affinity.

Core Methodologies & Experimental Protocols

A multi-tiered approach is often employed, starting with less computationally demanding methods and progressing to more accurate, resource-intensive techniques for promising candidates.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically through a scoring function.[3][7] It is highly effective for virtual screening of large compound libraries.[3]

Experimental Protocol: Standard Docking Workflow

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and existing ligands.

-

Add hydrogen atoms, which are often absent in crystal structures.

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

Define the binding site (or "grid box") based on the position of a known co-crystallized ligand or through binding pocket prediction algorithms.[8][9]

-

-

Preparation of the Ligand ([Compound X]):

-

Generate a 3D conformation of [Compound X].

-

Assign partial charges and define rotatable bonds.

-

For flexible docking, multiple conformers may be generated.

-

-

Execution of Docking:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD).

-

The software systematically samples different poses of the ligand within the defined binding site.

-

Each pose is evaluated using a scoring function that estimates the binding energy.

-

-

Analysis of Results:

-

Rank the generated poses based on their docking scores.

-

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes over time.[10] They serve as the foundation for more advanced free energy calculations.

Experimental Protocol: MD Simulation of the Protein-[Compound X] Complex

-

System Setup:

-

Start with the best-ranked docked pose of the [Compound X]-protein complex.

-

Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).[10]

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

-

-

Energy Minimization:

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) while restraining the protein and ligand positions (NVT ensemble).

-

Adjust the system's pressure to the desired level (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This allows the box volume to fluctuate and the solvent density to equilibrate.

-

-

Production Run:

-

Run the simulation for a specified duration (e.g., 50-100 ns or longer) without restraints.[3]

-

Save the coordinates (trajectory) of all atoms at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory for stability (e.g., Root Mean Square Deviation - RMSD).

-

Investigate conformational changes and persistent intermolecular interactions.

-

Binding Free Energy Calculations

These methods provide more quantitative predictions of binding affinity by calculating the free energy change (ΔG) upon ligand binding.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are "end-point" techniques that calculate the free energy by combining molecular mechanics energies with continuum solvation models.[12][13][14] They offer a balance between accuracy and computational cost.[15]

Experimental Protocol: MM/PBSA Calculation

-

Generate Trajectories:

-

Run separate MD simulations for the complex, the free protein (receptor), and the free ligand as described in section 2.2.

-

-

Extract Snapshots:

-

From the stable portion of the production MD trajectory of the complex, extract a set of snapshots (e.g., 100-500 frames).

-

-

Calculate Energy Components:

-

For each snapshot, calculate the binding free energy (ΔGbind) using the following equation:

-

ΔGbind = Gcomplex - (Gprotein + Gligand)[10]

-

-

Each component is calculated as:

-

EMM: Molecular mechanics energy (bonded, van der Waals, electrostatic).[13]

-

Gsolv: Solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.[13]

-

-TS: Solute entropy contribution (often neglected in relative energy rankings due to high computational cost and potential for large errors).[12]

-

-

Average Results:

-

Average the calculated ΔGbind values across all snapshots to obtain the final estimate.

-

Alchemical methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous and accurate approaches.[16] They calculate the free energy difference between two states (e.g., a bound ligand and an unbound ligand) by computationally "transforming" or "mutating" one state into another through a non-physical, alchemical pathway.[17][18]

Experimental Protocol: Relative Binding Free Energy (RBFE) using FEP/TI

-

Define the Transformation:

-

This protocol calculates the relative binding affinity between two similar ligands, [Compound X] and a reference ligand ([Ref-Cmpd]).

-

A thermodynamic cycle is constructed to relate the binding of both ligands to their alchemical transformation in both the solvated state and bound to the protein.[4]

-

-

System Preparation:

-

Create two systems: the protein bound to [Compound X] in a solvated box, and [Compound X] alone in a solvated box.

-

A "dual topology" approach is often used, where the atomic structures of both [Compound X] and [Ref-Cmpd] are present, and the alchemical transformation turns one off while turning the other on.[17]

-

-

Alchemical Simulations:

-

Calculate Free Energy Change:

-

For TI: The free energy change is calculated by integrating the ensemble average of the derivative of the potential energy with respect to λ over the entire path.[4][19]

-

For FEP: The free energy difference between adjacent λ windows is calculated, and these differences are summed to get the total ΔΔG.

-

-

Final Calculation:

-

The relative binding free energy (ΔΔG) is the difference between the free energy of transformation in the bound state and the free energy of transformation in the solvated state (ΔGbound - ΔGsolvent).

-

Data Presentation

Quantitative results should be summarized for clarity and comparison.

Table 1: Molecular Docking Results for [Compound X] Analogs

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Compound X-1 | -9.8 | 15.5 | HIS-84, GLU-121, TYR-204 |

| Compound X-2 | -9.1 | 45.2 | HIS-84, ASP-119 |

| Compound X-3 | -10.5 | 5.1 | HIS-84, GLU-121, PHE-150 |

| Reference | -8.5 | 110.8 | HIS-84, ASP-119 |

Table 2: Binding Free Energy Calculations for [Compound X]

| Method | ΔGbind (kcal/mol) ± SEM | ΔEMM (vdW + Elec) | ΔGsolv (Polar + Nonpolar) |

| MM/PBSA | -35.6 ± 2.1 | -50.2 | +14.6 |

| MM/GBSA | -28.9 ± 1.8 | -49.8 | +20.9 |

| FEP (vs. Ref) | -2.1 ± 0.4 (ΔΔG) | N/A | N/A |

Note: ΔΔG from FEP represents the relative binding free energy of [Compound X] compared to a reference compound.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

References

- 1. themoonlight.io [themoonlight.io]

- 2. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. etflin.com [etflin.com]

- 8. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Molecular Dynamics (MD) simulation and binding energy calculation [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. peng-lab.org [peng-lab.org]

- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Blinded prediction of protein-ligand binding affinity using Amber thermodynamic integration for the 2018 D3R grand challenge 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermodynamic integration to predict host-guest binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rapamycin in Cellular Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Rapamycin's mechanism of action in the induction of autophagy, a critical cellular process for maintaining homeostasis and managing cellular stress. The primary focus is on the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. This document details the molecular interactions, presents quantitative data from key experimental findings, and offers comprehensive protocols for reproducing these studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the underlying biological processes and methodologies.

Introduction: Rapamycin and the mTOR Signaling Pathway

Rapamycin is a macrolide compound that has been extensively studied for its potent immunosuppressive and anti-proliferative properties.[1] Its primary molecular target is the serine/threonine kinase mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin, by forming a complex with the intracellular receptor FKBP12, specifically binds to and allosterically inhibits the kinase activity of mTORC1.[1][4]

mTORC1 integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, and cellular energy status (ATP levels).[2][6] Under favorable growth conditions, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis while simultaneously suppressing catabolic processes like autophagy.[1][3] Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and reuse of the constituent macromolecules.[7][8]

By inhibiting mTORC1, Rapamycin effectively mimics a state of nutrient starvation, leading to the de-repression and induction of autophagy.[3][9] This induction of autophagy is a key mechanism underlying many of Rapamycin's therapeutic effects, including its potential as an anti-aging and anti-cancer agent.[7][10]

Molecular Mechanism of Rapamycin-Induced Autophagy

The induction of autophagy by Rapamycin is a multi-step process initiated by the inhibition of mTORC1. A key downstream effector of mTORC1 in the regulation of autophagy is the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[1][11]

Under nutrient-rich conditions, active mTORC1 phosphorylates ULK1 at serine 757, which prevents the activation of ULK1 and thereby inhibits the initiation of autophagy.[1][7] When Rapamycin inhibits mTORC1, this inhibitory phosphorylation of ULK1 is removed.[11] This allows for the activation of the ULK1 complex, which then proceeds to phosphorylate downstream components of the autophagy machinery, initiating the formation of the autophagosome.[11]

The following diagram illustrates the core signaling pathway:

Quantitative Analysis of Rapamycin's Effects

The effects of Rapamycin on mTOR signaling and autophagy can be quantified through various experimental techniques, most notably Western blotting. This method allows for the measurement of changes in the levels of key proteins and their phosphorylation states.

| Protein Target | Condition | Observed Change | Interpretation | References |

| p-S6 Ribosomal Protein | Rapamycin Treatment | Decrease | Inhibition of mTORC1 activity | [12][13] |

| LC3-II/LC3-I Ratio | Rapamycin Treatment | Increase | Increased autophagosome formation | [14][15][16] |

| p62/SQSTM1 | Rapamycin Treatment | Decrease | Increased autophagic flux/degradation | [14][15] |

| Beclin-1 | Rapamycin Treatment | Increase | Upregulation of autophagy machinery | [17][18] |

| p-mTOR | Rapamycin Treatment | Decrease | Direct inhibition of mTOR activity | [17][18] |

| p-ULK1 (Ser757) | Rapamycin Treatment | Decrease | De-repression of ULK1 complex | [11][15] |

Experimental Protocols

Cell Culture and Rapamycin Treatment

This protocol outlines a general procedure for treating cultured cells with Rapamycin to induce autophagy.

-

Cell Seeding: Plate cells (e.g., human neuroblastoma cell lines SK-N-SH or SH-SY5Y) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.[18]

-

Rapamycin Preparation: Prepare a stock solution of Rapamycin (e.g., 10 mM in DMSO) and store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 nM to 20 µM) in fresh culture medium.[14][17]

-

Treatment: Remove the existing medium from the cells and replace it with the Rapamycin-containing medium. For control cells, use medium containing the same concentration of DMSO as the treated cells.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[14][17]

-

Autophagic Flux (Optional): To measure autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) can be added to both control and Rapamycin-treated cells for the final 2-4 hours of incubation.[14][19] This prevents the degradation of LC3-II in lysosomes, allowing for a more accurate measurement of autophagosome formation.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

Western Blotting for Autophagy Markers

This protocol describes the detection of key autophagy-related proteins by Western blotting.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 12-15% for LC3 detection). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-LC3, anti-p62, anti-p-S6, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for studying the effects of Rapamycin on autophagy.

Conclusion

Rapamycin serves as a powerful and specific tool for inducing autophagy in vitro and in vivo through the inhibition of mTORC1.[7][21] Understanding the molecular mechanisms and possessing robust experimental protocols are crucial for researchers in basic science and drug development who are investigating the therapeutic potential of modulating autophagy in various diseases, including cancer, neurodegenerative disorders, and age-related pathologies.[10][22][23] The methodologies and data presented in this guide provide a solid foundation for the rigorous study of Rapamycin and its role in this fundamental cellular process.

References

- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneonline.com [geneonline.com]

- 10. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 11. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic or mammalian target of rapamycin (mTOR) may determine robustness in young male mice at the cost of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reviewing the Data on Human Use of Rapamycin – Fight Aging! [fightaging.org]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Ibrutinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib, marketed under the brand name Imbruvica, is a potent and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active, promoting cancer cell growth and survival.[2][4] Ibrutinib works by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][3][5] This targeted inhibition disrupts the downstream signaling cascades that drive malignant B-cell proliferation and survival.[5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of Ibrutinib. These assays are fundamental in the preclinical evaluation of Ibrutinib and other BTK inhibitors.

Ibrutinib's Mechanism of Action and the B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is central to the function of B-cells and is a primary target in B-cell cancers.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.[3][7] BTK activation leads to the phosphorylation of downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors like NF-κB.[5][6][7] These events are crucial for B-cell proliferation, survival, and migration.[3][5] Ibrutinib's irreversible binding to BTK blocks these downstream events, thereby inhibiting the pro-survival signaling in malignant B-cells.[2][5]

Experimental Protocols

The following protocols describe standard in vitro methods to assess the efficacy and mechanism of Ibrutinib.

BTK Kinase Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of Ibrutinib.

Principle: A radioactive (e.g., 33P-ATP) or non-radioactive (e.g., fluorescence-based) method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of Ibrutinib is a measure of its inhibitory activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer

-

ATP (and 33P-ATP if applicable)

-

Substrate (e.g., poly(E,Y)4:1)[8]

-

Ibrutinib (dissolved in DMSO)

-

96-well plates

-

Plate reader (scintillation counter or fluorescence reader)

Protocol:

-

Prepare serial dilutions of Ibrutinib in DMSO, then dilute further in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of diluted Ibrutinib or vehicle control (DMSO).

-

Add 20 µL of a solution containing the BTK enzyme and substrate to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (containing 33P-ATP if using the radiometric method).

-

Incubate the plate at 30°C for 1 hour.[8]

-

Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value (the concentration of Ibrutinib that inhibits 50% of BTK activity).

Cell Viability Assay (MTT Assay)

This assay determines the effect of Ibrutinib on the metabolic activity and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

-

B-cell malignancy cell lines (e.g., TMD8, a DLBCL cell line, or primary CLL cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ibrutinib (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)[9]

-

DMSO

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.[10]

-

Incubate for 24 hours to allow cells to attach (if adherent) or stabilize.

-

Treat the cells with serial dilutions of Ibrutinib (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).[8]

-

Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][9]

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.[9]

-

Centrifuge the plate (for suspension cells) and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a spectrophotometer.[9]

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis (programmed cell death) by measuring the activity of caspases 3 and 7, key executioner caspases.

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. In the presence of active caspases 3 or 7, the substrate is cleaved, and a "glow-type" luminescent signal is generated, which is proportional to the amount of caspase activity.

Materials:

-

B-cell malignancy cell lines

-

Complete culture medium

-

Ibrutinib (dissolved in DMSO)

-

Caspase-Glo 3/7 Assay kit (Promega or equivalent)[9]

-

White-walled 96-well plates suitable for luminescence

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at an appropriate density.

-

Treat cells with Ibrutinib at various concentrations (e.g., around the IC50 value determined from the viability assay) or vehicle control.

-

Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[9]

-

Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo 3/7 reagent to each well.[9]

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.[9]

-

Measure luminescence using a plate-reading luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of Ibrutinib.

Data Presentation

The quantitative data generated from these assays can be summarized in tables for clear interpretation and comparison.

Table 1: Inhibitory Activity of Ibrutinib

| Assay Type | Target / Cell Line | Result (IC50) |

| BTK Kinase Assay | Recombinant BTK | 0.5 nM |

| Cell Viability (MTT) | TMD8 (DLBCL) | 11 nM |

| Cell Viability (MTT) | Primary CLL Cells | 8 nM |

| Downstream Signaling | DOHH2 (DLBCL) | 13 nM (p-ERK) |

Note: Data are representative and compiled from literature sources for illustrative purposes.[8]

Table 2: Ibrutinib-Induced Apoptosis in TMD8 Cells

| Ibrutinib Concentration (nM) | Caspase 3/7 Activity (Fold Change vs. Control) | % Apoptotic Cells (Annexin V+) |

| 0 (Vehicle) | 1.0 | 5.2% |

| 1 | 2.5 | 15.8% |

| 10 | 6.8 | 45.3% |

| 100 | 7.1 | 48.1% |

Note: Data are representative and for illustrative purposes.

Table 3: Inhibition of BCR Pathway Phosphorylation by Ibrutinib

| Protein Target | Treatment (10 nM Ibrutinib) | % Reduction in Phosphorylation |

| BTK (p-Y223) | 1 hour | 95% |

| PLCγ2 (p-Y759) | 1 hour | 88% |

| ERK (p-T202/Y204) | 1 hour | 82% |

Note: Data are representative and for illustrative purposes, typically obtained via Western Blot or phospho-flow cytometry.[6]

Conclusion

The in vitro assays described provide a robust framework for characterizing the biochemical and cellular activity of Ibrutinib. These protocols allow for the determination of its direct inhibitory potency against BTK, its efficacy in reducing the viability of malignant B-cells, and its mechanism of action through the induction of apoptosis and inhibition of the BCR signaling pathway. These methods are essential tools in the discovery and development of targeted cancer therapies. Performing these in vitro assays is a critical first step before moving into more complex and resource-intensive in vivo studies.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ibrutinib - Wikipedia [en.wikipedia.org]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. targetedonc.com [targetedonc.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Importance of In Vitro Assays [visikol.com]

Application Notes and Protocols: The Use of Compound X in Cell Culture Experiments

For Research Use Only.

Introduction

Compound X is a novel, potent, and selective small molecule inhibitor designed for cellular research applications. These application notes provide detailed protocols and guidelines for utilizing Compound X in various cell culture experiments. The information herein is intended to assist researchers, scientists, and drug development professionals in effectively designing experiments, generating reproducible data, and interpreting results. The following sections include key performance data, detailed experimental procedures, and diagrams illustrating its mechanism of action and experimental workflows.

Mechanism of Action

Compound X is hypothesized to be a selective inhibitor of the Serine/Threonine kinase "Kinase Alpha," a critical node in the Pro-Survival Signaling Pathway. By inhibiting Kinase Alpha, Compound X effectively blocks downstream signaling, leading to the induction of apoptosis in sensitive cell lines.

Caption: Hypothetical signaling pathway for Compound X.

Quantitative Data Summary

The following tables summarize the in-vitro activity of Compound X across various human cancer cell lines. All assays were performed using the protocols detailed in this document.

Table 1: IC50 Values of Compound X in Various Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) after 72h |

|---|---|---|

| Cell Line A | Breast Cancer | 15.2 |

| Cell Line B | Lung Cancer | 45.8 |

| Cell Line C | Colon Cancer | 250.1 |

| Non-Cancerous Cell Line D | Normal Fibroblast | > 10,000 |

Table 2: Recommended Concentration Ranges for Common Assays

| Assay Type | Recommended Concentration | Incubation Time |

|---|---|---|

| Cell Viability (IC50) | 0.1 nM - 10 µM | 48 - 96 hours |

| Western Blot (Pathway Inhibition) | 50 nM - 500 nM | 2 - 24 hours |

| Apoptosis Assay (Annexin V) | 100 nM - 1 µM | 24 - 48 hours |

Detailed Experimental Protocols

Reagent Preparation

Compound X Stock Solution (10 mM):

-

Ensure Compound X (FW: 450.5 g/mol ) is at room temperature.

-

Aseptically add 221.9 µL of sterile DMSO to 1 mg of Compound X powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to 6 months or -80°C for up to 2 years.

Working Solutions: Prepare fresh serial dilutions of the 10 mM stock solution in complete cell culture medium immediately before adding to cells. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of Compound X on cultured cells.

Caption: General workflow for cell-based assays with Compound X.

Protocol: Cell Viability (MTT Assay)

This protocol is designed to determine the IC50 value of Compound X.

Materials:

-

96-well flat-bottom cell culture plates

-

Cells of interest

-

Complete culture medium

-

Compound X stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2).

-

Compound Treatment: Prepare 2x concentrated serial dilutions of Compound X in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol: Western Blot for Pathway Inhibition

This protocol assesses the inhibition of Kinase Alpha phosphorylation by Compound X.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Kinase Alpha, anti-total-Kinase Alpha, anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Compound X (e.g., 0, 50, 100, 250, 500 nM) for 4 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibody (e.g., anti-p-Kinase Alpha) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total Kinase Alpha and a loading control (e.g., Actin) to ensure equal protein loading.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates. | Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate. |

| No Compound Effect Observed | Compound degradation; Incorrect concentration; Cell line is resistant. | Use fresh aliquots of Compound X; Verify dilutions; Test a known sensitive cell line as a positive control. |

| Weak Signal in Western Blot | Insufficient protein loaded; Low antibody concentration; Inactive ECL substrate. | Increase protein load; Optimize primary/secondary antibody dilutions; Use fresh ECL substrate. |

| Final DMSO > 0.1% | Error in dilution calculation. | Prepare intermediate dilutions to ensure the final DMSO concentration remains low and consistent across all treatments. |

Application Notes & Protocols: Determining Optimal Dosage of Compound X in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Compound X is a fictional substance used for illustrative purposes within this document. The data, signaling pathways, and protocols presented are generalized examples based on common practices in preclinical drug development. Researchers must conduct thorough literature reviews and pilot studies to determine the appropriate dosage and experimental design for their specific compound of interest.

Introduction

The determination of an appropriate dosage is a critical step in the preclinical evaluation of any new therapeutic agent. This document provides a comprehensive guide to establishing a safe and effective dosing regimen for "Compound X" in various animal models. The protocols outlined below cover essential studies, including dose-range finding, acute toxicity, and pharmacokinetic analysis, to inform the design of robust in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Compound X, derived from initial characterization studies.

Table 1: In Vitro Cytotoxicity of Compound X

| Cell Line | IC50 (µM) |

| Murine Cancer Cell Line A | 15.2 |

| Murine Cancer Cell Line B | 25.8 |

| Human Cancer Cell Line C | 18.5 |

| Normal Murine Fibroblasts | > 100 |

Table 2: Acute Toxicity Profile of Compound X in Mice

| Parameter | Value | Route of Administration |

| LD50 | ~150 mg/kg | Intraperitoneal (i.p.) |

| Maximum Tolerated Dose (MTD) | 100 mg/kg | Intraperitoneal (i.p.) |

| No Observable Adverse Effect Level (NOAEL) | 50 mg/kg | Intraperitoneal (i.p.) |

Table 3: Recommended Dose Ranges for Efficacy Studies

| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency |

| Mouse (Syngeneic Tumor Model) | Intraperitoneal (i.p.) | 25 - 75 | Daily |

| Rat (Xenograft Model) | Intravenous (i.v.) | 10 - 40 | Every 2 days |

Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.

Materials:

-

Compound X

-

Sterile vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline)[1][2]

-

Male and female mice (e.g., C57BL/6), 8-10 weeks old

-

Syringes and needles for the appropriate route of administration

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

-

Dose Preparation: Prepare a stock solution of Compound X in the sterile vehicle. Ensure complete dissolution or a homogenous suspension.[1][2]

-

Dose Groups: Establish several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) with 3-5 mice per group.[3] Include a vehicle control group.

-

Administration: Administer a single dose of Compound X or vehicle to each animal via the intended route (e.g., intraperitoneal injection).

-

Monitoring: Observe animals for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing and then daily for 14 days.[4]

-

Data Collection: Record body weight daily. Note any signs of toxicity, such as changes in posture, activity, breathing, and grooming.

-

Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss of body weight.[3]

Protocol: In Vivo Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[5]

Materials:

-

Compound X

-

Vehicle

-

Male rats (e.g., Sprague Dawley) with jugular vein cannulas, 8-10 weeks old

-

Dosing and blood collection supplies

-

LC-MS/MS or other appropriate analytical instrumentation[6]

Procedure:

-

Animal Preparation: Acclimate cannulated rats for at least 3 days post-surgery.

-

Dose Groups: Establish two groups of animals (n=4-5 per group) for intravenous (i.v.) and oral (p.o.) administration.

-

Dosing:

-

IV Group: Administer a single bolus of Compound X (e.g., 10 mg/kg) via the tail vein.

-

PO Group: Administer a single dose of Compound X (e.g., 50 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes).[6]

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and bioavailability.

Visualizations

Hypothetical Signaling Pathway of Compound X

Caption: Inhibition of RTK signaling by Compound X.

Experimental Workflow for MTD Determination

Caption: Workflow for MTD determination in mice.

Pharmacokinetic Study Workflow

References

Application Note & Standard Operating Procedure: Compound X Administration

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound X is a potent and selective small molecule inhibitor of Tyrosine Kinase Y (TKY), a critical upstream regulator of the MAPK/ERK signaling pathway. Dysregulation of the TKY-mediated pathway has been implicated in the proliferation of various cancer cell lines. This document provides detailed protocols for the in vitro administration of Compound X for cell-based assays and subsequent analysis of pathway modulation. The procedures outlined herein are intended to guide researchers in academic and drug development settings.

Mechanism of Action & Signaling Pathway

Compound X functions as an ATP-competitive inhibitor at the TKY kinase domain. By blocking the phosphorylation of downstream substrates, Compound X effectively attenuates the signal transduction cascade, leading to a reduction in cell proliferation and induction of apoptosis in TKY-dependent cancer cells. The canonical signaling pathway affected by Compound X is illustrated below.

Figure 1: Compound X inhibits TKY, blocking downstream MEK/ERK signaling.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and key pharmacokinetic properties of Compound X.

Table 1: In Vitro Efficacy of Compound X in NSCLC Cell Lines

| Cell Line | Target (TKY) Expression | IC50 (nM) after 72h |

|---|---|---|

| A549 | High | 8.5 ± 1.2 |

| H460 | Moderate | 52.3 ± 4.5 |

| Calu-3 | Low | > 10,000 |

Table 2: In Vitro Pharmacokinetic Properties of Compound X

| Parameter | Value |

|---|---|

| Solubility (PBS, pH 7.4) | 15.2 µM |

| Plasma Protein Binding | 92.5% |

| Microsomal Stability (t½) | > 60 min |

Experimental Protocols

Protocol: In Vitro Administration for Cell Viability Assay

This protocol describes the treatment of adherent cancer cell lines with Compound X to determine its effect on cell viability using a resazurin-based assay.

Materials:

-